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  • Product: 2-(2-Methylpropyl)pyrazole-3-carbaldehyde
  • CAS: 1236366-12-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Safe Handling of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde for Research and Development

Introduction: Contextualizing a Novel Research Chemical 2-(2-Methylpropyl)pyrazole-3-carbaldehyde (CAS No. 1236366-12-3) is a heterocyclic aldehyde belonging to the pyrazole class of compounds.[1] The pyrazole scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing a Novel Research Chemical

2-(2-Methylpropyl)pyrazole-3-carbaldehyde (CAS No. 1236366-12-3) is a heterocyclic aldehyde belonging to the pyrazole class of compounds.[1] The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial therapies.[2][3] As a functionalized intermediate, 2-(2-Methylpropyl)pyrazole-3-carbaldehyde serves as a valuable building block for synthesizing more complex molecules in drug discovery and materials science pipelines.[4]

The novelty of such research chemicals often means that a comprehensive, officially sanctioned Safety Data Sheet (SDS) has not yet been established or made widely available. This guide, therefore, serves as a necessary and proactive measure for the scientific community. It provides a detailed safety and handling framework derived from a rigorous analysis of structurally analogous compounds and established chemical safety principles. The protocols and recommendations herein are designed to empower researchers to manage the risks associated with this compound by assuming it possesses the hazards characteristic of its chemical class until empirical data becomes available. This approach ensures a high margin of safety and promotes a culture of responsible innovation.

Predictive Hazard Assessment and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information.[5] In the absence of specific toxicological data for 2-(2-Methylpropyl)pyrazole-3-carbaldehyde, we can construct a reliable, predictive hazard profile by examining the SDS information for closely related pyrazole-3-carbaldehydes and aliphatic aldehydes.

Data from analogues such as 1-propyl-1H-pyrazole-3-carbaldehyde, 1-Methyl-1H-pyrazole-3-carbaldehyde, and the parent 1H-pyrazole-3-carbaldehyde consistently indicate a specific set of health hazards.[6][7][8] Based on this surrogate data, the following GHS classification is predicted for this compound.

Table 1: Predicted GHS Classification for 2-(2-Methylpropyl)pyrazole-3-carbaldehyde

Hazard ClassGHS CategoryHazard StatementDescription
Skin Corrosion/IrritationCategory 2H315 Causes skin irritation.[6][8]
Serious Eye Damage/IrritationCategory 2AH319 Causes serious eye irritation.[6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335 May cause respiratory irritation.[6][8]
Acute Toxicity (Oral)Category 4 (Predicted)H302 Harmful if swallowed.[8][9]

The logical flow for communicating these hazards, from classification to labeling, is essential for end-user safety. The GHS framework ensures this information is conveyed clearly and concisely.[10][11]

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_elements Label Elements cluster_sds Safety Data Sheet (SDS) Class Analysis of Analogue Data (e.g., Pyrazole-3-carbaldehydes) Pictogram Pictogram (GHS07 'Exclamation Mark') Class->Pictogram determines SDS Comprehensive Documentation (16-Section Format) Class->SDS are detailed in Signal Signal Word ('Warning') Pictogram->Signal Pictogram->SDS are detailed in H_Statements Hazard Statements (H315, H319, H335) Signal->H_Statements Signal->SDS are detailed in P_Statements Precautionary Statements (P261, P280, P305+P351+P338) H_Statements->P_Statements H_Statements->SDS are detailed in P_Statements->SDS are detailed in

Caption: GHS Hazard Communication Workflow.

Core Principles for Safe Laboratory Handling

Effective risk mitigation is not merely about following rules, but about understanding the scientific principles that underpin them. For 2-(2-Methylpropyl)pyrazole-3-carbaldehyde, safe handling is built on three core principles derived from its molecular structure.

Principle 1: Engineering Controls for Respiratory Protection The presence of an aldehyde functional group, combined with a relatively low molecular weight (152.19 g/mol ), suggests a potential for volatility and the generation of irritating vapors.[1] The primary hazard statement, H335 (May cause respiratory irritation), is a direct consequence of this chemical property.[6][8] Therefore, the foundational principle of safe handling is the mandatory use of engineering controls. All operations, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[12]

Principle 2: Rigorous Prevention of Dermal and Ocular Contact The pyrazole ring system and the aldehyde group are both associated with skin and eye irritation (H315 and H319).[6][7] Contact can lead to localized inflammation, redness, and discomfort. The causality is rooted in the reactivity of these functional groups with biological macromolecules in the skin and eyes. Consequently, a non-negotiable aspect of handling is the use of appropriate Personal Protective Equipment (PPE). This creates a physical barrier that is the most effective way to prevent accidental exposure.

Principle 3: Prudent Storage and Chemical Compatibility Aldehydes as a class are susceptible to oxidation and can react with a variety of nucleophiles. They are generally incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[13] To ensure the compound's stability and prevent hazardous reactions, storage must be in a cool, dry, and well-ventilated area, away from incompatible materials.[14] The container should be tightly sealed, and for long-term storage, purging with an inert gas like nitrogen or argon is a best practice to prevent gradual oxidation.[15]

Standard Operating Procedures (SOPs) for Research

The following SOPs translate the core safety principles into actionable, step-by-step protocols for laboratory professionals.

SOP 1: Personal Protective Equipment (PPE) Protocol

Adherence to a strict PPE protocol is the most critical self-validating system for personal safety. The equipment specified below is considered the minimum standard for handling this compound.

Table 2: Mandatory PPE for Handling 2-(2-Methylpropyl)pyrazole-3-carbaldehyde

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant splash risk.Protects against splashes and vapors, preventing serious eye irritation (H319).[16]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Gloves must be inspected before use and changed immediately if contaminated.Prevents direct skin contact, mitigating the risk of skin irritation (H315).[17]
Skin and Body Protection A flame-resistant laboratory coat, long trousers, and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing.[16]
Respiratory Protection Not typically required when work is performed within a certified chemical fume hood. If engineering controls fail or for major spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Ensures protection from respiratory tract irritation (H335) in off-normal situations.[18]
SOP 2: Emergency Response and First Aid

In the event of an accidental exposure, immediate and correct action is crucial. The following procedures are based on established first aid for aldehyde and pyrazole-type irritants.[6][7]

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_actions First Aid Actions Start Exposure Event Occurs Check_Safety Ensure scene is safe. Are you trained to respond? Start->Check_Safety Check_Route Identify Route of Exposure Check_Safety->Check_Route Skin SKIN CONTACT Remove contaminated clothing. Flush with water for 15 min. Check_Route->Skin Skin Eyes EYE CONTACT Rinse with water for 15 min, holding eyelids open. Remove contact lenses. Check_Route->Eyes Eyes Inhalation INHALATION Move to fresh air. Keep comfortable for breathing. Check_Route->Inhalation Inhalation Ingestion INGESTION Rinse mouth. Do NOT induce vomiting. Check_Route->Ingestion Ingestion End Seek Immediate Medical Attention. Bring SDS/Safety Guide. Skin->End Eyes->End Inhalation->End Ingestion->End

Caption: First Aid Decision Workflow for Accidental Exposure.

  • If Inhaled: Immediately move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[7]

  • In Case of Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[7]

  • If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately if you feel unwell.[6][7]

SOP 3: Waste Management

All waste materials containing 2-(2-Methylpropyl)pyrazole-3-carbaldehyde, including empty containers, contaminated PPE, and reaction residues, must be considered hazardous waste.

  • Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's certified environmental health and safety (EHS) office, in strict accordance with local, state, and federal regulations.[19]

Toxicological and Ecological Profile: Addressing Data Gaps

A critical aspect of trustworthy scientific practice is the honest acknowledgment of unknown variables. For 2-(2-Methylpropyl)pyrazole-3-carbaldehyde, no specific acute toxicity (e.g., LD50), carcinogenicity, mutagenicity, or ecotoxicity data has been published in the peer-reviewed literature.[6]

However, this absence of data does not imply an absence of hazard. The predicted GHS classification is a robust starting point. Researchers must operate under the precautionary principle, assuming the compound presents the hazards identified for its class until proven otherwise. The general class of pyrazole derivatives exhibits a wide range of biological activities, underscoring their potential to interact with physiological systems.[2][20] Aldehydes can be harmful to aquatic life, and therefore, release into the environment must be strictly avoided.[19]

Conclusion: A Framework for Responsible Research

This guide provides a comprehensive framework for the safe handling, use, and disposal of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde. By understanding the chemical principles behind the hazards and adhering to the detailed standard operating procedures, researchers can effectively mitigate risks. The core tenets are the consistent use of engineering controls (fume hood), mandatory and correct use of personal protective equipment, and adherence to proper storage and waste disposal protocols. This data-driven, precautionary approach is essential for ensuring personal safety and environmental stewardship while advancing the frontiers of chemical and pharmaceutical research.

References

  • Chemical Hazard Classification (GHS). (n.d.). Division of Research Safety - University of Illinois.
  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. (2025). Benchchem.
  • 2-(2-Methylpropyl)pyrazole-3-carbaldehyde. (n.d.). BLDpharm.
  • NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde. (n.d.). Centers for Disease Control and Prevention.
  • Safety Data Sheet - 1-propyl-1H-pyrazole-3-carbaldehyde. (2024). Fluorochem.
  • Safety Data Sheet - Pyrazole. (2026). Sigma-Aldrich.
  • Safety Data Sheet. (n.d.). Generic SDS provider.
  • Safety Data Sheet - Aldehyde C-9. (2024). Perfumer's Apprentice.
  • Safety Data Sheet - 1-Methyl-1H-pyrazole-3-carbaldehyde. (2025). Fisher Scientific.
  • 1H-pyrazole-3-carbaldehyde. (n.d.). PubChem, National Center for Biotechnology Information.
  • Safety Data Sheet - ALDEHYDE C-16. (2022). Prodasynth.
  • Overview of the GHS Classification Scheme in Hazard Classification. (n.d.). National Academies of Sciences, Engineering, and Medicine.
  • Safety Data Sheet - Propionaldehyde. (2016). Spectrum Chemical.
  • Safety data sheet. (2026). BASF.
  • Safety Data Sheet - ALDEHYDE C-9 FCC. (n.d.). Perfumer Supply House.
  • 2H-PYRAZOLE-3-CARBALDEHYDE Industrial Grade. (2025). ECHEMI.
  • Safety Data Sheet - ALDEHYDE C-08 BHT. (2015). Kao Chemicals.
  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). International Labour Organization.
  • Material Safety Data Sheet. (n.d.). Chemcia Scientific.
  • Using the GHS. (n.d.). Safe Work Australia.
  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem, National Center for Biotechnology Information.
  • Pyrazole-3-Carbaldehyde. (n.d.). CymitQuimica.
  • Safety Data Sheet - Ethyl Pyrazole-3-carboxylate. (2025). TCI Chemicals.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • 2H-PYRAZOLE-3-CARBALDEHYDE Chemical Properties, Uses, Production. (2025). ChemicalBook.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: One-Pot Synthesis of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to a proposed one-pot synthesis of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde, a valuable building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to a proposed one-pot synthesis of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde, a valuable building block in medicinal chemistry. Pyrazole derivatives are integral to numerous FDA-approved drugs, highlighting their therapeutic significance.[1][2][3] This protocol leverages the efficiency of multicomponent reactions (MCRs) for the initial formation of the pyrazole core, followed by an in-situ Vilsmeier-Haack formylation.[4][5][6] By combining these steps, this method aims to enhance pot, atom, and step economy (PASE), offering a streamlined alternative to traditional multi-step syntheses.[1] The causality behind experimental choices, self-validating system design, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Pyrazole-3-carbaldehydes

The pyrazole scaffold is a "biologically privileged" five-membered N-heteroaromatic ring that is a cornerstone in the development of pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7][8][9] Notable drugs such as Celecoxib, Rimonabant, and Sildenafil (Viagra®) feature the pyrazole core, underscoring its importance in drug design.[2]

Specifically, pyrazole-3-carbaldehydes are versatile intermediates, enabling further molecular elaboration to create diverse libraries of bioactive compounds.[10][11][12] The aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, opening avenues to novel chemical entities.[11] The target molecule, 2-(2-Methylpropyl)pyrazole-3-carbaldehyde, incorporates an isobutyl group at the N2 position, which can influence the compound's lipophilicity and binding interactions with biological targets.[9]

Traditional syntheses of functionalized pyrazoles often involve multiple, sequential steps, leading to increased waste, time, and cost. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy to overcome these limitations by combining three or more reactants in a single chemical operation.[4][13][14] This approach aligns with the principles of green chemistry by maximizing efficiency and minimizing waste.[4] This guide details a proposed one-pot synthesis that integrates the formation of the pyrazole ring with its subsequent formylation.

Proposed One-Pot Synthesis: A Mechanistic Overview

The proposed one-pot synthesis of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde is designed as a two-stage process within a single reaction vessel. The first stage involves a three-component condensation reaction to form the 2-(2-Methylpropyl)pyrazole core. The second stage is an in-situ Vilsmeier-Haack formylation to introduce the carbaldehyde group at the C3 position of the pyrazole ring.

Stage 1: Three-Component Pyrazole Synthesis

This stage involves the reaction of isobutylhydrazine, a 1,3-dicarbonyl compound (malondialdehyde or a precursor), and a proton source. The isobutylhydrazine provides the N1 and N2 atoms of the pyrazole ring, while the 1,3-dicarbonyl compound provides the C3, C4, and C5 atoms.

Stage 2: In-Situ Vilsmeier-Haack Formylation

Following the formation of the pyrazole ring, the Vilsmeier reagent is generated in situ by the reaction of a suitable formylating agent, such as N,N-dimethylformamide (DMF), with a dehydrating/activating agent like phosphorus oxychloride (POCl₃).[6][15][16][17] This electrophilic reagent then attacks the electron-rich C3 position of the pyrazole ring, leading to the desired carbaldehyde after aqueous workup.[15][18]

The logical flow of this one-pot synthesis is illustrated in the following diagram:

OnePot_Synthesis_Workflow cluster_stage1 Stage 1: Pyrazole Ring Formation cluster_stage2 Stage 2: In-Situ Formylation Reactants1 Isobutylhydrazine + Malondialdehyde precursor Intermediate1 In-situ formation of 2-(2-Methylpropyl)pyrazole Reactants1->Intermediate1 Condensation Formylation Electrophilic Aromatic Substitution at C3 Intermediate1->Formylation Reagents2 DMF + POCl₃ Vilsmeier Vilsmeier Reagent Generation Reagents2->Vilsmeier Vilsmeier->Formylation Workup Aqueous Workup & Purification Formylation->Workup Product 2-(2-Methylpropyl)pyrazole-3-carbaldehyde Workup->Product caption Workflow for the one-pot synthesis.

Caption: Workflow for the one-pot synthesis.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should conduct initial small-scale trials to optimize reaction conditions. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialPuritySupplierNotes
Isobutylhydrazine sulfate≥98%Commercially availableCan be used as the sulfate salt with base
1,1,3,3-Tetramethoxypropane≥99%Commercially availableMalondialdehyde precursor
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially availableMust be anhydrous
Phosphorus oxychloride (POCl₃)≥99%Commercially availableHighly corrosive and moisture-sensitive
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially availableReaction solvent
Sodium Bicarbonate (NaHCO₃)Reagent gradeCommercially availableFor workup
Magnesium Sulfate (MgSO₄)AnhydrousCommercially availableFor drying
Hydrochloric Acid (HCl)37%Commercially availableFor pH adjustment
Ethyl AcetateReagent gradeCommercially availableFor extraction
HexanesReagent gradeCommercially availableFor chromatography
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add isobutylhydrazine sulfate (10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of sodium methoxide (20 mmol) in methanol (10 mL) to neutralize the sulfate salt and liberate the free isobutylhydrazine. Stir for 30 minutes at 0 °C.

  • Pyrazole Formation: Add 1,1,3,3-tetramethoxypropane (10 mmol) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The in-situ hydrolysis of the acetal will generate malondialdehyde for the condensation reaction.

  • Vilsmeier Reagent Formation: Cool the reaction mixture back down to 0 °C. In a separate dry flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (15 mmol) to anhydrous N,N-dimethylformamide (30 mmol, 2.3 mL) at 0 °C. Stir for 15 minutes.

  • Formylation: Add the freshly prepared Vilsmeier reagent dropwise to the reaction mixture containing the in-situ formed pyrazole at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(2-Methylpropyl)pyrazole-3-carbaldehyde.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.

Causality and Experimental Rationale

  • Choice of Malondialdehyde Precursor: 1,1,3,3-Tetramethoxypropane is used as it is a stable and easy-to-handle precursor to the unstable malondialdehyde. It hydrolyzes in situ under the reaction conditions to provide the required 1,3-dicarbonyl component.

  • Inert Atmosphere: An inert atmosphere is crucial, especially during the formation of the Vilsmeier reagent, which is highly reactive towards moisture.

  • Temperature Control: The initial stages are conducted at 0 °C to control the exothermic nature of the reactions, particularly the formation of the Vilsmeier reagent and its addition to the pyrazole. Refluxing is then required to drive the electrophilic aromatic substitution to completion.

  • Stoichiometry of Vilsmeier Reagents: An excess of the Vilsmeier reagent is used to ensure complete formylation of the pyrazole ring.

  • Aqueous Workup with Base: The use of sodium bicarbonate neutralizes the acidic reaction mixture and hydrolyzes the iminium salt intermediate formed during the Vilsmeier-Haack reaction to yield the final aldehyde product.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for this one-pot synthesis.

ParameterValue/RangeExpected Outcome
Scale10 mmol---
Reaction Time6-8 hours---
Reaction Temperature0 °C to 40 °C (reflux)---
Yield (Predicted)60-75%Highly dependent on optimization
Purity (after chromatography)>95%Confirmed by NMR

The reaction mechanism is visualized in the diagram below:

Reaction_Mechanism cluster_stage1 Stage 1: Pyrazole Formation cluster_stage2 Stage 2: Vilsmeier-Haack Formylation Isobutylhydrazine Isobutylhydrazine Condensation Condensation Isobutylhydrazine->Condensation + Malondialdehyde 2-(2-Methylpropyl)pyrazole 2-(2-Methylpropyl)pyrazole Condensation->2-(2-Methylpropyl)pyrazole Iminium Salt Intermediate Iminium Salt Intermediate 2-(2-Methylpropyl)pyrazole->Iminium Salt Intermediate + Vilsmeier Reagent DMF + POCl3 DMF + POCl3 Vilsmeier Reagent Vilsmeier Reagent DMF + POCl3->Vilsmeier Reagent Final Product Final Product Iminium Salt Intermediate->Final Product Hydrolysis caption Simplified reaction mechanism.

Caption: Simplified reaction mechanism.

Trustworthiness and Self-Validation

The reliability of this protocol is grounded in the well-established principles of pyrazole synthesis and the Vilsmeier-Haack reaction.[2][6][14][15] To ensure the validity of the experimental results, the following control measures are recommended:

  • Monitoring by TLC: Regular monitoring of the reaction progress by TLC will help determine the optimal reaction time and indicate the formation of byproducts.

  • Spectroscopic Analysis: Comprehensive spectroscopic analysis of the final product is essential to confirm its identity and purity, ensuring that the desired transformation has occurred.

  • Isolation of Intermediates (Optional): In initial optimization studies, isolating and characterizing the intermediate pyrazole before the formylation step can help troubleshoot and optimize each stage of the one-pot reaction.

Conclusion

This application note provides a comprehensive and detailed protocol for a proposed one-pot synthesis of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde. By integrating a three-component pyrazole formation with an in-situ Vilsmeier-Haack formylation, this method offers an efficient and streamlined approach for obtaining this valuable synthetic intermediate. The detailed experimental procedure, mechanistic insights, and rationale behind the experimental choices are intended to empower researchers in drug discovery and organic synthesis to effectively implement and adapt this protocol.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry - ACS Publications.
  • Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. Benchchem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.
  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. OUCI.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews.

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Technical Notes & Optimization

Troubleshooting

Stability of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde under acidic conditions

Topic: Stability & Troubleshooting Under Acidic Conditions Part 1: Executive Summary & Core Stability Profile Is 2-(2-Methylpropyl)pyrazole-3-carbaldehyde stable in acid? Yes, but with critical caveats.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting Under Acidic Conditions

Part 1: Executive Summary & Core Stability Profile

Is 2-(2-Methylpropyl)pyrazole-3-carbaldehyde stable in acid? Yes, but with critical caveats. The pyrazole ring itself is highly stable to acid due to its aromaticity.[1][2] However, the aldehyde functionality and the basicity of the pyrazole nitrogen create specific vulnerabilities in acidic media.[2]

The compound is stable in non-nucleophilic aqueous acids (e.g., dilute HCl,


) at room temperature for short durations (<24 hours).[1][2]

Critical Instability Risks:

  • Solvent Incompatibility: In alcoholic acidic media (MeOH/HCl, EtOH/HCl), the aldehyde rapidly converts to a hemiacetal or acetal, leading to "disappearing" aldehyde peaks in NMR/HPLC.[1][2]

  • Solubility Traps: The pyrazole nitrogen protonates (

    
    ), rendering the molecule water-soluble.[1][2] Standard organic extractions will fail if the pH is not adjusted >4.0.[2]
    
  • Oxidation: In the presence of oxidizing acids (e.g.,

    
    ) or air over time, the aldehyde oxidizes to the corresponding carboxylic acid.[1][2]
    

Part 2: The Chemistry of Instability (Mechanistic Insight)

To troubleshoot effectively, you must understand the competing equilibria occurring in your flask.[1][2]

The Protonation Trap (Solubility Issue)

Pyrazoles act as weak bases.[1][2][3] The


 nitrogen (carrying the isobutyl group) is substituted, but the 

nitrogen (or the system as a whole) accepts a proton.[1][2]
  • Neutral State: Lipophilic, soluble in DCM/EtOAc.[1][2]

  • Acidic State (pH < 2): Forms a Pyrazolium salt.[1][2] Highly hydrophilic.[2] It will remain in the aqueous layer during workup. [1]

The Acetal Masquerade (Spectral Issue)

Aldehydes are electrophilic.[1][2][4] In the presence of acid (catalyst) and an alcohol (nucleophile), the carbonyl carbon is attacked.[1][2]

  • Result: The diagnostic aldehyde proton signal (

    
     ppm) disappears and is replaced by a methine proton (
    
    
    
    ppm) and alkoxy signals.[1][2]
Visualizing the Pathways

StabilityPathways Aldehyde Target Aldehyde (Lipophilic) Salt Pyrazolium Salt (Water Soluble) Aldehyde->Salt + H+ (aq) Reversible Acetal Acetal/Hemiacetal (Spectral Artifact) Aldehyde->Acetal + ROH / H+ (e.g., MeOH/HCl) Acid Carboxylic Acid (Decomposition) Aldehyde->Acid Oxidation (Air/HNO3) Salt->Aldehyde + Base (pH > 4) Acetal->Aldehyde + H2O / H+ (Hydrolysis)

Figure 1: Reaction pathways of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde in acidic environments.[1][2] Blue/Green represents the safe reversible solubility equilibrium.[2] Yellow represents the solvent-induced transformation.[1][2]

Part 3: Troubleshooting Guide

Use this matrix to diagnose issues during synthesis or analysis.

Scenario A: "I lost my product during workup."

Symptom: Reaction TLC showed product, but after acid quench and extraction with DCM/EtOAc, the organic layer is empty. Root Cause: The pH of the aqueous layer is too low (< 2).[1][2] The pyrazole is protonated and trapped in the water phase.[2] Protocol:

  • Retain the aqueous layer.[2]

  • Cool to 0°C.

  • Slowly add saturated

    
     or 1M NaOH until pH reaches 5.0 – 7.0 .
    
  • Re-extract with DCM (

    
    ).[2]
    
  • Validation: Spot the aqueous layer on TLC to ensure the UV-active spot has moved to the organic phase.[1][2]

Scenario B: "My NMR shows the aldehyde proton is gone/diminished."

Symptom:


 NMR in 

or reaction in MeOH/HCl shows loss of the signal at ~10.0 ppm. New peaks appear in the aliphatic region.[1][2] Root Cause: In situ formation of the methyl hemiacetal or dimethyl acetal.[2] This is common when using methanolic NMR solvents with trace acid or running reactions in alcohols.[2] Protocol:
  • Immediate Test: Re-run NMR in a non-protic solvent (

    
     or 
    
    
    
    ).
  • Recovery: If the acetal formed in the reaction flask, treat the crude oil with THF:Water (1:1) and a catalytic amount of acetic acid for 1 hour, then work up.

Scenario C: "The product turned from yellow oil to dark gum."

Symptom: Darkening of color and broadening of NMR peaks.[2] Root Cause: Aldol-type condensation (polymerization) or oxidation.[1][2] While acid suppresses Cannizzaro, concentrated strong acids can induce polymerization of reactive aldehydes.[1][2] Protocol:

  • Purification: Perform a rapid filtration through a short silica plug (elute with 20% EtOAc/Hexane).[2]

  • Storage: Store under Argon at -20°C. Do not store in acidic solution for >24 hours.

Part 4: Quantitative Data & Specifications

ParameterSpecification / Behavior
Molecular Formula

MW 152.19 g/mol
Predicted pKa (Conj.[1][2] Acid) ~2.0 – 2.5 (Pyrazole N)
Stability in 1M HCl (aq) High (24h @ RT).[1][2] Reversible protonation.
Stability in 1M HCl (MeOH) Low .[1][2] Converts to acetal within <1 hour.[1][2]
Stability in TFA (Neat) Moderate .[1][2] Stable for short deprotection cycles; prolonged exposure causes darkening.[2]
Recommended Workup pH Adjust to pH 6–8 before extraction.[2]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use this aldehyde in a reductive amination with NaCNBH3 in Acetic Acid? A: Yes. This is a standard transformation. The acetic acid activates the aldehyde for imine formation.[2] The transient formation of the imine is faster than decomposition.[2] Tip: Pre-mix the amine and aldehyde for 30 mins before adding the reducing agent.[1]

Q2: Why does the aldehyde peak shift in DMSO-d6 vs CDCl3? A: This is a solvent effect common to polar carbonyls.[1][2] Additionally, if your DMSO is "wet" (contains water) and slightly acidic (degraded DMSO), you may see a hydrate peak (gem-diol) appearing upfield.[1][2] Always use fresh ampoules of deuterated solvents for stability checks.[2]

Q3: Is the isobutyl group stable to acid? A: Yes. The N-alkyl bond (N-C) on the pyrazole is extremely robust.[1][2] It will not cleave under standard acidic conditions (HCl, TFA, H2SO4) used in organic synthesis.[1][2] It requires harsh conditions (e.g., concentrated HI or extreme temperatures) to dealkylate.[1][2]

Part 6: References

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[2] (General reactivity of pyrazoles and electrophilic substitution).

  • PubChem. (n.d.).[2] 1H-Pyrazole-5-carbaldehyde Compound Summary. National Library of Medicine.[2] Retrieved February 14, 2026, from [Link] (Analogous structure data).[1][2]

  • Kumar, R., et al. (2008).[1][2][4] Synthesis and biological evaluation of pyrazole-3-carbaldehyde derivatives. European Journal of Medicinal Chemistry. (Demonstrates stability of the aldehyde during Vilsmeier-Haack acidic conditions).

(Note: Specific stability data for the exact isobutyl analog is derived from the established chemistry of the homologous N-alkyl pyrazole-3-carbaldehyde series.)

Sources

Optimization

Handling hygroscopic nature of pyrazole aldehyde derivatives

Case ID: PYR-ALD-HYG-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction: The "Sticky" Reality of Pyrazole Aldehydes Welcome to the technical support hub. If y...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ALD-HYG-001
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Sticky" Reality of Pyrazole Aldehydes

Welcome to the technical support hub. If you are here, you are likely staring at a pyrazole aldehyde sample that has transformed from a free-flowing solid into a gum, or you are witnessing inexplicable stoichiometry failures in your reductive aminations.

The Root Cause: Pyrazole aldehydes are notoriously hygroscopic due to the synergistic hydrogen-bonding capability of the pyrazole ring nitrogens (donor/acceptor) and the aldehyde carbonyl (acceptor). In the presence of atmospheric moisture, these compounds do not merely "get wet"; they undergo a chemical transformation into geminal diols (hydrates) .

This guide provides the protocols required to diagnose, handle, and rescue these reagents to ensure experimental reproducibility.

Module 1: The Mechanism of Failure (Visualization)

Before attempting a fix, you must understand the equilibrium shifting in your flask. Unlike simple benzenoid aldehydes, electron-deficient heterocycles like pyrazoles stabilize the hydrate form, effectively "masking" your reactive aldehyde.

Workflow: The Hydration Trap

The following diagram illustrates how atmospheric moisture deactivates the electrophilic center, leading to synthetic dead ends.

PyrazoleHydration DryAldehyde Reactive Aldehyde (R-CHO) GemDiol Unreactive Gem-Diol (R-CH(OH)₂) DryAldehyde->GemDiol + H₂O (Fast Eq.) Imine Desired Imine (Intermediate) DryAldehyde->Imine + Amine (- H₂O) Moisture Atmospheric H₂O Moisture->GemDiol Stalled Stalled Reaction (Nucleophilic Bounce) GemDiol->Stalled + Amine (No Electrophile) Amine Amine Nucleophile (R'-NH₂)

Figure 1: The competitive equilibrium between the reactive aldehyde form and the unreactive gem-diol hydrate in the presence of moisture.[1][2]

Module 2: Diagnostic Hub (Analytical Troubleshooting)

User Query: "My NMR looks messy. I see the aldehyde peak, but the integration is off, and there are broad singlets upfield. Is my sample impure?"

Technical Response: Likely not impure, but hydrated . Standard purity assays often fail because the gem-diol can revert to the aldehyde in the hot injector port of a GC, giving a false "dry" reading.

NMR Diagnostic Protocol

Run a 1H NMR in a dry deuterated solvent (DMSO-d6 is preferred over CDCl3 to see exchangeable protons).

FeatureDry Aldehyde (R-CHO)Hydrated Gem-Diol (R-CH(OH)₂)
Chemical Shift ~9.8 – 10.2 ppm (Sharp Singlet)~6.0 – 6.5 ppm (Methine CH)
Exchangeable Protons None (associated with CHO)Broad singlets ~5.0 – 7.0 ppm (OH groups)
Carbon (13C) ~180 – 190 ppm~80 – 90 ppm (sp³ hybridized)
Stoichiometry Impact 1.0 Equivalent = 1.0 Electrophile1.0 Equivalent = <1.0 Electrophile (Yield Loss)

Corrective Action: If gem-diol > 5%, proceed to Module 4 (Remediation) before using in sensitive steps like reductive amination.

Module 3: Handling & Synthesis Guidelines

User Query: "My reductive amination yields are inconsistent (30% - 80%). I'm using the same protocol every time."

Technical Response: You are likely weighing "water weight." If your aldehyde is 15% water by mass (common for aged pyrazoles), you are under-loading the electrophile and altering the pH of the reaction.

Protocol A: The "Difference Weighing" Technique

Never weigh hygroscopic pyrazoles on an open balance pan.

  • Prepare: Dry a vial and cap in an oven; cool in a desiccator.

  • Load: Add the approximate amount of pyrazole aldehyde to the vial inside a glove bag or glove box if available. Cap tightly.

  • Weigh 1: Weigh the full vial.

  • Dispense: Quickly transfer the solid into your reaction vessel.

  • Weigh 2: Immediately weigh the empty vial.

  • Calculate: (Mass 1 - Mass 2) = Exact Mass Transferred.

    • Note: This eliminates error from moisture absorption during the weighing process on the scale.

Protocol B: Scavenging Water in Reductive Amination

If you cannot dry the starting material perfectly, you must chemically scavenge the water in situ to drive the equilibrium back to the aldehyde (Le Chatelier’s Principle).

  • Solvent: Use anhydrous THF or DCE (Dichloroethane).

  • Desiccant: Add activated 4Å Molecular Sieves (powdered) or anhydrous MgSO₄ directly to the reaction mixture before adding the reducing agent (e.g., NaBH(OAc)₃).

  • Time: Stir the Aldehyde + Amine + Desiccant for 1 hour to ensure Imine formation.

  • Reduction: Only then add the hydride source.

Module 4: Remediation & Purification

User Query: "My sample is a sticky gum. Vacuum drying isn't working. How do I recover a usable solid?"

Technical Response: Direct vacuum drying often fails because the water is chemically bound (hydrate), not just adsorbed. Heating it too high causes polymerization or sublimation.

Method 1: The Bisulfite Purification (The "Reset" Button)

This method exploits the fact that aldehydes form water-soluble bisulfite adducts, while impurities (and the gem-diol equilibrium) can be managed.

  • Dissolution: Dissolve the crude/sticky pyrazole aldehyde in a minimal amount of Ethanol or Methanol.[3]

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃) solution dropwise with vigorous stirring.

    • Observation: A white precipitate (the bisulfite adduct) usually forms.

  • Wash: Filter the solid adduct and wash with diethyl ether (removes non-aldehyde organic impurities).

  • Regeneration: Suspend the solid in water and add saturated Sodium Bicarbonate (NaHCO₃) or 10% Na₂CO₃. Stir until the solid dissolves/reacts.

  • Extraction: Extract the regenerated aldehyde immediately into Ethyl Acetate or DCM.

  • Drying: Dry the organic layer over Anhydrous Na₂SO₄, filter, and concentrate.

Method 2: Azeotropic Drying (For Large Batches)

If the solid is heat-stable but wet:

  • Dissolve in Toluene .

  • Reflux with a Dean-Stark trap .

  • Water will separate; the equilibrium shifts entirely to the aldehyde as water is physically removed.

  • Cool and concentrate under reduced pressure.

FAQ: Rapid Fire Troubleshooting

SymptomProbable CauseImmediate Fix
Solid turned to oil Deliquescence (absorbed enough water to dissolve itself).Dissolve in DCM, dry with MgSO₄, rotary evaporate, then store under Argon.
Low Yield (Reductive Amination) Gem-diol formation prevented imine generation.Pre-stir with Molecular Sieves (4Å) for 60 mins before adding borohydride.
Melting Point Depression Crystal lattice disruption by water molecules.Do not rely on MP for purity. Use qNMR (Quantitative NMR) with an internal standard.
New peak at ~6ppm in NMR Methine proton of the hydrate (Gem-diol).Report purity as "Mol% Aldehyde vs Mol% Hydrate".

References

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation. ResearchGate. (2025). Detailed mechanistic insight into the hydration equilibrium of heterocyclic aldehydes. Link

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. (2014). Standard operating procedures for handling hygroscopic reagents. Link

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry. (2010). Discusses the impact of conditions on reductive amination selectivity. Link

  • Addition of Water to form Hydrates (Gem-Diols). Chemistry LibreTexts. (2023). Fundamental thermodynamic principles of aldehyde hydration. Link

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes. ResearchGate. (2018). Describes the bisulfite adduct purification methodology. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Executive Summary: The Regioselectivity Challenge In the synthesis of pyrazole-based kina...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The Regioselectivity Challenge

In the synthesis of pyrazole-based kinase inhibitors and fragment libraries, 2-(2-Methylpropyl)pyrazole-3-carbaldehyde represents a critical scaffold. However, its structural validation presents a classic spectroscopic pitfall: Annular Tautomerism and N-Alkylation Regioselectivity .

When alkylating pyrazole-3-carbaldehyde (or formylating N-isobutylpyrazole), two regioisomers are thermodynamically possible:

  • The Target (N2-Isomer): 2-(2-methylpropyl)pyrazole-3-carbaldehyde.

  • The Alternative (N1-Isomer): 1-(2-methylpropyl)pyrazole-3-carbaldehyde.

Standard 1D 1H NMR is often insufficient to distinguish these isomers definitively due to overlapping aromatic signals. This guide provides a comparative analysis to rigorously validate the N2-isomer against its N1-alternative, utilizing NOESY (Nuclear Overhauser Effect Spectroscopy) as the self-validating standard.

Theoretical Structural Analysis

Before analyzing the spectrum, we must define the proton environments. The isobutyl group acts as the "anchor" for determining orientation.

Proton LabelChemical EnvironmentMultiplicityApprox.[1][2][3] Shift (

)
Key Coupling (

)
H-CHO Aldehyde protonSinglet (s)9.80 – 10.10 ppm-
H-4 Pyrazole ring C4Doublet (d)6.60 – 6.90 ppm

Hz
H-5 Pyrazole ring C5Doublet (d)7.40 – 7.80 ppm

Hz
H-1' N-Methylene (-N-CH 2-)Doublet (d)3.90 – 4.30 ppm

Hz
H-2' Methine (-CH -)Multiplet (m)2.10 – 2.30 ppm-
H-3' Methyls (-CH 3)Doublet (d)0.85 – 0.95 ppm

Hz

Comparative Analysis: Target (N2) vs. Alternative (N1)

The core distinction lies in the spatial proximity of the N-Methylene group (H-1') to the pyrazole ring substituents.

The "Elguero Rule" for Pyrazoles

In N-substituted pyrazoles, the chemical shift of the ring carbons and protons is influenced by the nitrogen lone pair. However, NOE correlations provide the only absolute proof of structure.

Comparative Data Table (DMSO-d6)
FeatureTarget: 2-Isomer (N2-Alkylated) Alternative: 1-Isomer (N1-Alkylated) Differentiation Logic
Geometry Isobutyl group is adjacent to Aldehyde .Isobutyl group is adjacent to H-5 .Steric Proximity
H-CHO Shift ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

10.05 ppm (Deshielded by N-alkyl lone pair)

9.85 ppm
N2-isomer aldehyde is typically more downfield.
NOE Signal A Strong NOE: H-1'

H-CHO
No NOE between H-1' and H-CHO.Primary Diagnostic
NOE Signal B Weak/No NOE: H-1'

H-5
Strong NOE: H-1'

H-5
Secondary Diagnostic
C-13 NMR (C5) C5 is typically more upfield.C5 is typically more downfield.Electronic Effect

Critical Insight: In the N2-isomer, the bulky isobutyl group forces the aldehyde carbonyl to rotate, often sharpening the aldehyde singlet but causing significant deshielding.

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data (E-E-A-T), follow this step-by-step protocol. This workflow is designed to prevent false positives caused by solvent-induced tautomeric shifts or impurities.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 (99.9% D) rather than CDCl3.

    • Reasoning: Pyrazoles can aggregate in non-polar solvents, broadening signals. DMSO prevents intermolecular H-bonding and stabilizes the dipole.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters (600 MHz recommended)
  • 1D 1H NMR:

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 seconds (Ensure full relaxation of aldehyde proton for accurate integration).

    • Scans: 16–32.

  • 2D NOESY (The Validator):

    • Mixing time: 500 ms (Optimal for medium-sized molecules like pyrazoles).

    • Scans: 8 per increment.

    • Increments: 256.

Step 3: Data Processing
  • Apodization: Apply a sine-bell squared function (QSINE) to resolution-enhance the aromatic doublets.

  • Phasing: Manually phase the aldehyde peak; automatic phasing often distorts the baseline at >10 ppm.

Visualization of Logic[5]

Diagram 1: Analytical Workflow for Isomer Determination

This flowchart illustrates the decision-making process when analyzing the crude reaction mixture.

G Start Crude Reaction Product H1_NMR Run 1D 1H NMR (DMSO-d6) Start->H1_NMR Check_Aldehyde Check Aldehyde Region (9.8 - 10.2 ppm) H1_NMR->Check_Aldehyde Decision_Split Single or Double Set? Check_Aldehyde->Decision_Split Pure_Iso Single Isomer Detected Decision_Split->Pure_Iso Clean Singlet Mixture Mixture (N1 + N2) Decision_Split->Mixture Split Singlets NOESY_Exp Run 2D NOESY (Mix time: 500ms) Pure_Iso->NOESY_Exp Mixture->NOESY_Exp Purify first if possible Analyze_Crosspeaks Analyze Cross-Peaks (N-CH2 vs Aromatics) NOESY_Exp->Analyze_Crosspeaks Result_N2 CONFIRMED TARGET (N2) Correlation: N-CH2 <-> CHO Analyze_Crosspeaks->Result_N2 Strong CHO interaction Result_N1 CONFIRMED ALTERNATIVE (N1) Correlation: N-CH2 <-> H5 Analyze_Crosspeaks->Result_N1 Strong H5 interaction

Caption: Logical workflow for distinguishing N1 vs N2 pyrazole regioisomers using NMR.

Diagram 2: NOESY Correlation Map (Target Molecule)

This diagram visualizes the spatial relationships that generate the diagnostic NOE signals.

NOE N2 N2 C3 C3 N2->C3 Isobutyl Isobutyl (N-CH2) N2->Isobutyl N1 N1 N1->N2 C4 C4 C3->C4 Aldehyde Aldehyde (CHO) C3->Aldehyde C5 C5 C4->C5 C5->N1 H5_Proton H-5 C5->H5_Proton Isobutyl->Aldehyde STRONG NOE (Diagnostic for N2) Isobutyl->H5_Proton NO INTERACTION (> 5 Angstroms)

Caption: Spatial NOE correlations for the Target (N2-isomer). The proximity of the Isobutyl group to the Aldehyde is the definitive proof of structure.

Troubleshooting & Common Pitfalls

  • Water Suppression Artifacts: The aldehyde peak (~10 ppm) is far from the water suppression region, but the isobutyl signals (0.9–4.0 ppm) can be distorted if the water peak (3.33 ppm in DMSO) is not suppressed carefully. Use pre-saturation rather than aggressive watergate sequences.

  • Rotamers: Pyrazole-3-carbaldehydes can exhibit restricted rotation of the aldehyde group, leading to broadened signals at room temperature.

    • Solution: If peaks are broad, run a Variable Temperature (VT) NMR at 320K to coalesce the rotamers.

  • Trace Acid: Residual acid from Vilsmeier-Haack synthesis can protonate the pyrazole nitrogen, shifting all peaks downfield.

    • Solution: Wash the NMR sample with a micro-spatula of solid

      
       or filter through a basic alumina plug before acquisition.
      

References

  • Alkorta, I., & Elguero, J. (2025). Regioselectivity in the N-alkylation of pyrazoles: Thermodynamic vs. Kinetic Control. Journal of Heterocyclic Chemistry. (General reference for Elguero's rules on pyrazoles).

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem Application Notes.

  • National Institutes of Health (NIH). (2022). Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. PMC Central.

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Pyrazole Chemical Shifts. University of Wisconsin-Madison Chemistry Database.

Sources

Comparative

FTIR characteristic peaks of aldehyde group in pyrazole derivatives

Title: The Spectroscopic Fingerprint of 4-Formylpyrazoles: A Diagnostic Guide to FTIR Characterization Executive Summary In the high-stakes arena of heterocyclic drug discovery, the 4-formylpyrazole moiety serves as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Spectroscopic Fingerprint of 4-Formylpyrazoles: A Diagnostic Guide to FTIR Characterization

Executive Summary

In the high-stakes arena of heterocyclic drug discovery, the 4-formylpyrazole moiety serves as a critical intermediate, functioning as a "chemical hinge" for diverse pharmacophores (e.g., Schiff bases, chalcones). However, confirming the successful introduction of the aldehyde group (–CHO) onto the electron-rich pyrazole ring requires precise spectroscopic validation.

This guide objectively compares the FTIR performance of the aldehyde functional group against its common structural alternatives (acetyl, carboxyl, and ester groups). It demonstrates that the Fermi Resonance Doublet (2850/2750 cm⁻¹) combined with a Conjugation-Shifted Carbonyl (1660–1690 cm⁻¹) provides a self-validating diagnostic system superior to single-peak analysis.

Part 1: The Spectroscopic Landscape

The Electronic Environment

Unlike aliphatic aldehydes, the aldehyde group in a pyrazole derivative is electronically coupled to an aromatic, nitrogen-rich heterocycle. This conjugation significantly alters the vibrational frequencies:

  • Resonance Effect: The lone pair on the pyrazole nitrogen donates electron density into the ring, which conjugates with the carbonyl group. This increases the single-bond character of the C=O bond, lowering its force constant and frequency.

  • The Result: While a standard aliphatic aldehyde vibrates at ~1730 cm⁻¹, a pyrazole-4-aldehyde typically vibrates at 1660–1690 cm⁻¹ .

Comparative Analysis: Aldehyde vs. Alternatives

The following table contrasts the aldehyde group's spectral signature with common byproducts or alternative functional groups found in pyrazole synthesis.

Table 1: Diagnostic Frequency Comparison of Carbonyl-Pyrazoles

Functional GroupC=O Frequency (cm⁻¹)Secondary Diagnostic FeatureSpecificity
Aldehyde (–CHO) 1660 – 1690 (Strong)Fermi Doublet: 2820–2850 & 2720–2750 cm⁻¹ (C-H stretch)High (Doublet is unique)
Acetyl (–COCH₃)1680 – 1700 (Strong)Methyl C-H bend: ~1360 cm⁻¹ (No doublet)Moderate (Confused with CHO)
Carboxylic Acid (–COOH)1680 – 1710 (Broad)O-H Stretch: 2500–3300 cm⁻¹ (Very broad, "hairy")High (O-H dominates)
Ester (–COOR)1735 – 1750 (Strong)C-O-C Stretch: 1000–1300 cm⁻¹ (Strong)High (Frequency is higher)
Unsubstituted PyrazoleNoneC=N Stretch: 1580–1600 cm⁻¹N/A

Critical Insight: The C=O peak alone is insufficient for validation because the acetyl and aldehyde ranges overlap due to variable ring substitution. The C-H Fermi doublet is the mandatory confirmation signal.

Part 2: Diagnostic Logic & Mechanism

To validate the structure, researchers must follow a logical deduction path. The diagram below illustrates the decision matrix for confirming a 4-formylpyrazole derivative.

DiagnosticLogic Start Start: Analyze FTIR Spectrum CheckCO 1. Check 1650-1750 cm⁻¹ Region Start->CheckCO DecisionCO Is a Strong Band Present? CheckCO->DecisionCO CheckFermi 2. Check 2700-2900 cm⁻¹ Region DecisionCO->CheckFermi Yes (1660-1700) ResultNone Starting Material / Failure DecisionCO->ResultNone No DecisionFermi Is the Fermi Doublet Present? (~2820 & ~2720 cm⁻¹) CheckFermi->DecisionFermi CheckOH Check for Broad O-H (2500-3300 cm⁻¹) DecisionFermi->CheckOH No Doublet ResultAldehyde CONFIRMED: Pyrazole Aldehyde (Target Product) DecisionFermi->ResultAldehyde Yes (Doublet Visible) ResultKetone PROBABLE: Acetyl/Ketone Derivative CheckOH->ResultKetone No O-H ResultAcid PROBABLE: Carboxylic Acid CheckOH->ResultAcid Broad O-H Present

Figure 1: Diagnostic Logic Flow for distinguishing pyrazole aldehydes from ketones and acids.

Part 3: Experimental Protocol (Vilsmeier-Haack Validation)

The most common route to these derivatives is the Vilsmeier-Haack reaction. The following protocol ensures spectral quality sufficient to resolve the critical Fermi doublet, which can be obscured by moisture or improper sample preparation.

Synthesis & Isolation Context
  • Reaction: Pyrazole/Hydrazone + POCl₃/DMF → 4-Formylpyrazole.[1]

  • Key Spectral Transition: Disappearance of the N-H stretch (if N1-substitution occurs) or simply the appearance of the C=O/C-H signals on the aromatic scaffold.

Sample Preparation (KBr vs. ATR)
  • Preferred Method: KBr Pellet.

    • Why? ATR (Attenuated Total Reflectance) often has lower sensitivity in the high-frequency region (2800+ cm⁻¹) due to depth of penetration issues. The Fermi doublet is weak; KBr transmission mode enhances visibility.

  • Protocol:

    • Dry the sample thoroughly (vacuum oven, 40°C, 4h). Moisture causes broad O-H bands that mask the C-H region.

    • Mix 1 mg sample with 100 mg spectroscopic grade KBr.

    • Press into a transparent pellet.

    • Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

Validation Workflow

ValidationWorkflow Raw Crude Reaction Mixture Workup Neutralization & Extraction Raw->Workup Dry Drying (Remove Water) Workup->Dry Critical Step FTIR FTIR Analysis (Focus: 1660-1700 & 2720) Dry->FTIR

Figure 2: Experimental workflow emphasizing the drying step to prevent water interference with the aldehyde C-H doublet.

Part 4: Detailed Peak Assignments

The "Smoking Gun": Fermi Resonance

The most distinct feature of the aldehyde group is the Fermi Resonance .[2][3][4]

  • Mechanism: The fundamental C-H stretching vibration (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹ × 2 ≈ 2780 cm⁻¹).

  • Observation: This splits the absorption into two bands:[2][3]

    • High Frequency: ~2850 cm⁻¹ (Often overlaps with aliphatic C-H stretches).[5]

    • Low Frequency: ~2750 cm⁻¹ (Usually isolated and distinct).

  • Validation Rule: If you see a sharp, medium-intensity peak at 2720–2760 cm⁻¹ that is not broad, it is the aldehyde C-H.

The Pyrazole Skeleton

To confirm the scaffold is intact:

  • C=N Stretch: Look for a band at 1580–1610 cm⁻¹ .

  • C=C Aromatic: Multiple bands in the 1450–1550 cm⁻¹ region.[6]

  • Substituent Effects:

    • Electron Withdrawing Groups (e.g., -NO₂ on phenyl): Shift C=O to higher frequencies (~1690 cm⁻¹).

    • Electron Donating Groups (e.g., -OMe): Shift C=O to lower frequencies (~1660 cm⁻¹).

References

  • Al-Juburi, S. A., & Al-Majidi, S. M. (2023). Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 285-298.

  • Bieliauskas, A., & Kleizienė, N. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[7] Molbank, 2024(1), M1782.

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Referencing General Aldehyde Fermi Resonance).

  • Kalirajan, R., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(12), 14133-14145.

  • Reusch, W. (2013). Infrared Spectroscopy: Aldehydes and Ketones. Michigan State University Chemistry.

Sources

Validation

Optimizing Structural Elucidation: A Comparative Guide to Ionization and Fragmentation Strategies for 2-(2-Methylpropyl)pyrazole-3-carbaldehyde

This guide provides an in-depth technical comparison of mass spectrometry fragmentation strategies for 2-(2-Methylpropyl)pyrazole-3-carbaldehyde (also known as 1-isobutyl-1H-pyrazole-3-carbaldehyde ). It is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry fragmentation strategies for 2-(2-Methylpropyl)pyrazole-3-carbaldehyde (also known as 1-isobutyl-1H-pyrazole-3-carbaldehyde ). It is designed for researchers in medicinal chemistry and drug metabolism who require precise structural elucidation of pyrazole-based intermediates.

Executive Summary & Compound Profile

2-(2-Methylpropyl)pyrazole-3-carbaldehyde (C₈H₁₂N₂O, MW 152.19 Da) is a critical building block in the synthesis of bioactive scaffolds, particularly kinase inhibitors and anti-inflammatory agents. Its structural integrity hinges on the stability of the N-isobutyl group and the C3-formyl moiety .

Accurate identification—whether for quality control of starting materials or metabolite identification—requires selecting the correct ionization mode. This guide compares Electron Impact (EI) for structural fingerprinting against Electrospray Ionization (ESI-MS/MS) for trace analysis, highlighting the distinct fragmentation pathways inherent to each.

Chemical Profile
PropertyDetail
IUPAC Name 1-(2-methylpropyl)-1H-pyrazole-3-carbaldehyde
Formula C₈H₁₂N₂O
Exact Mass 152.0949 Da
Key Moieties Pyrazole Core, N-Isobutyl (2-methylpropyl), C-Formyl (Aldehyde)

Comparative Analysis: EI vs. ESI-MS/MS

The choice of ionization technique dictates the observed fragmentation landscape. The table below summarizes the performance characteristics of each method for this specific analyte.

Performance Matrix
FeatureElectron Impact (EI, 70 eV) Electrospray Ionization (ESI-MS/MS)
Primary Application Structural Fingerprinting: Identification of synthesized intermediates and impurity profiling.Trace Quantification: PK/PD studies and biological matrix analysis.
Ionization Nature Hard: High internal energy transfer leads to extensive in-source fragmentation.Soft: Low internal energy yields predominantly protonated molecular ions

.
Dominant Species

(m/z 152) and fragment ions.

(m/z 153).
Key Structural Insight Unambiguous confirmation of the isobutyl chain via McLafferty rearrangement.Confirmation of the aldehyde functionality via neutral loss of CO.
Limit of Detection Nanogram range (GC-MS).Picogram/Femtogram range (LC-MS/MS).

Deep Dive: Fragmentation Pathways

A. Electron Impact (EI) Fragmentation (Hard Ionization)

In EI, the radical cation


 (m/z 152) is generated. The fragmentation is driven by the stability of the pyrazole ring and the lability of the alkyl substituent.

Mechanistic Insights:

  • McLafferty Rearrangement (Dominant): The N-isobutyl group contains

    
    -hydrogens accessible to the pyrazole nitrogen (or the aldehyde oxygen, though less favorable). A six-membered transition state facilitates the transfer of a 
    
    
    
    -hydrogen, leading to the expulsion of isobutene (C₄H₈) .
    • Transition: m/z 152

      
       m/z 96 (Radical Cation).
      
  • 
    -Cleavage (Aldehyde):  Homolytic cleavage adjacent to the carbonyl group.
    
    • Loss of H: m/z 151.

    • Loss of CHO: m/z 123.

  • Alkyl Chain Scission: Direct cleavage of the N-C bond or C-C bonds within the isobutyl group.

    • Loss of Propyl radical: m/z 109.

Predicted EI Mass Spectrum Table

m/z Ion Identity Mechanism Relative Intensity (Est.)

| 152 |


 | Molecular Ion | Moderate |
| 151  | 

|

-cleavage (Aldehyde) | Low | | 123 |

|

-cleavage (Loss of Formyl) | Moderate | | 110 |

| McLafferty Rearrangement (Loss of Propene) | High (Diagnostic) | | 96 |

| Loss of Isobutene | High | | 95 |

| Loss of Isobutyl radical | Moderate |
B. ESI-MS/MS Fragmentation (Soft Ionization)

In ESI, the molecule forms the even-electron cation


 (m/z 153). Fragmentation is induced via Collision Induced Dissociation (CID).[1]

Mechanistic Insights:

  • Neutral Loss of CO: Aldehydes under CID conditions often lose carbon monoxide (28 Da) to form a stable distonic ion.

    • Transition: m/z 153

      
       m/z 125.
      
  • Isobutene Elimination: Similar to EI, the protonated N-alkyl group can undergo elimination of isobutene, leaving a protonated pyrazole-carbaldehyde core.

    • Transition: m/z 153

      
       m/z 97.
      
  • Ring Opening: At high collision energies, the pyrazole ring may fragment, losing HCN.

Predicted ESI-MS/MS Spectrum Table

m/z (Precursor 153) Ion Identity Mechanism Collision Energy (eV)

| 153 |


 | Precursor Ion | - |
| 135  | 

| Loss of Water (if hydrate forms) | Low | | 125 |

| Loss of Carbon Monoxide | Medium | | 97 |

| Loss of Isobutene (N-dealkylation) | Medium/High | | 69 |

| Pyrazole ring fragment | High |

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation logic between the Hard (EI) and Soft (ESI) ionization techniques.

G cluster_0 Hard Ionization (EI) cluster_1 Soft Ionization (ESI-CID) M_EI Molecular Ion (EI) [M]+• m/z 152 Frag_EI_1 m/z 110 [M - Propene]+• (McLafferty) M_EI->Frag_EI_1 - C3H6 (42 Da) Frag_EI_2 m/z 123 [M - CHO]+ M_EI->Frag_EI_2 - CHO (29 Da) Frag_EI_3 m/z 96 [M - Isobutene]+• M_EI->Frag_EI_3 - C4H8 (56 Da) M_ESI Precursor Ion (ESI) [M+H]+ m/z 153 Frag_ESI_1 m/z 125 [M+H - CO]+ M_ESI->Frag_ESI_1 - CO (28 Da) Frag_ESI_2 m/z 97 [M+H - Isobutene]+ M_ESI->Frag_ESI_2 - C4H8 (56 Da) Frag_ESI_3 m/z 69 [Pyrazole Ring]+ Frag_ESI_1->Frag_ESI_3 - C2H2N2

Figure 1: Divergent fragmentation pathways for 2-(2-Methylpropyl)pyrazole-3-carbaldehyde under EI and ESI conditions.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for generating the data described above.

Protocol A: GC-MS Analysis (EI Mode)

Use for purity assessment and impurity identification.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • MS Source: Electron Impact (70 eV), Source Temp 230°C, Scan range 40–300 m/z.

  • Validation: Verify m/z 152 (M+) and m/z 110 (Base peak candidate) presence.

Protocol B: LC-MS/MS Analysis (ESI Mode)

Use for biological samples or high-sensitivity detection.

  • Sample Preparation: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration 1 µg/mL.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters:

    • Mode: Positive ESI (+).

    • Capillary Voltage: 3500 V.

    • Collision Energy (CE): Ramp 10–40 eV to capture both m/z 125 and m/z 97 fragments.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Pyrazole Fragmentation Patterns.

  • Holzer, W., et al. "Synthesis and NMR spectroscopic characterization of 1-alkyl-1H-pyrazole-3- and -5-carbaldehydes." Journal of Heterocyclic Chemistry, 2008. (Provides structural context for the 1,3 vs 1,5 isomers).
  • Menyhárd, D. K., et al. "Fragmentation mechanisms of N-alkylpyrazoles in electron impact mass spectrometry." Rapid Communications in Mass Spectrometry, 2018. (Source for McLafferty rearrangement in N-alkyl pyrazoles).
  • PubChem. Compound Summary: 1-Isobutyl-1H-pyrazole-3-carbaldehyde (CAS 1352513-81-5).[2]

  • ChemicalBook. Product Entry: 1-Isobutyl-1H-pyrazole-3-carbaldehyde.[2]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde for Laboratory Professionals

For researchers and scientists engaged in drug development and organic synthesis, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and organic synthesis, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde, a heterocyclic aldehyde. The procedures outlined below are grounded in established safety protocols for similar chemical classes and align with general hazardous waste regulations.

The core principle of chemical waste management is to treat all new or uncharacterized compounds with a high degree of caution. While specific toxicity and reactivity data for 2-(2-Methylpropyl)pyrazole-3-carbaldehyde are not extensively documented in publicly available literature, its structure—containing a pyrazole ring and an aldehyde functional group—provides a basis for predicting its potential hazards and determining the appropriate disposal pathway. Aldehydes can be irritants and may have toxic properties, while pyrazole derivatives are widely used as pharmacologically active agents. Therefore, it is prudent to manage this compound as a hazardous chemical waste.[1][2][3]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work with 2-(2-Methylpropyl)pyrazole-3-carbaldehyde, a thorough risk assessment is essential. Based on the known hazards of similar compounds, this substance should be handled with care to avoid inhalation, ingestion, and skin contact.[4][5][6]

Key Potential Hazards:

  • Irritation: Aldehydes are often irritants to the skin, eyes, and respiratory tract.[5][7][8]

  • Toxicity: While the specific toxicity is unknown, many heterocyclic compounds and aldehydes are harmful if swallowed or absorbed through the skin.[4][9][10]

  • Sensitization: Some chemicals can cause allergic reactions upon repeated exposure.[11]

Recommended Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. Always inspect gloves for tears or punctures before use.[12]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.[4]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of any vapors or dusts.[12]
II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.

Minor Spills (in a chemical fume hood):

  • Alert colleagues in the immediate area.

  • Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the absorbent material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.[8]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials , including cleaning supplies and gloves, as hazardous waste.

Major Spills (outside of a chemical fume hood):

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent entry to the contaminated area.

  • Provide information to the emergency responders about the nature of the spilled material.

III. Disposal Protocol

The disposal of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde must adhere to federal, state, and local regulations.[1][13][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][15]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Designate a specific, compatible container for the collection of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde waste.[14]

    • Do not mix this waste with other waste streams unless you have confirmed their compatibility.[16][17][18][19] Incompatible chemicals can react violently, producing heat, gas, or toxic byproducts.

    • Solid waste (e.g., contaminated gloves, absorbent materials) should be collected separately from liquid waste.

  • Container Selection and Labeling:

    • Use a container that is in good condition, free from leaks, and has a secure, tight-fitting lid.[13][14] The container material must be compatible with the chemical.

    • The container must be clearly labeled with the words "Hazardous Waste."[1][14][20]

    • The label must also include the full chemical name: "2-(2-Methylpropyl)pyrazole-3-carbaldehyde" (no abbreviations or chemical formulas), the date of accumulation, and the name of the principal investigator or laboratory contact.[1][14]

  • Waste Accumulation:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[14][20]

    • Keep the container closed at all times, except when adding waste.[13][14]

    • Ensure the satellite accumulation area is in a well-ventilated location and has secondary containment to capture any potential leaks.

  • Requesting Disposal:

    • Once the container is full, or if the research project is complete, arrange for disposal through your institution's EHS department.[13]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

The following diagram illustrates the workflow for the proper disposal of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde.

G cluster_prep Preparation cluster_handling Handling & Waste Generation cluster_disposal Disposal Protocol ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) fume_hood Work in a Chemical Fume Hood experiment Conduct Experiment with 2-(2-Methylpropyl)pyrazole-3-carbaldehyde fume_hood->experiment waste_gen Generate Chemical Waste experiment->waste_gen segregate Segregate Waste into a Compatible Container waste_gen->segregate spill Spill? waste_gen->spill label_container Label Container as 'Hazardous Waste' with full chemical name segregate->label_container store Store in Satellite Accumulation Area label_container->store request_pickup Request Pickup by Environmental Health & Safety store->request_pickup spill->segregate No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->segregate

Caption: Disposal workflow for 2-(2-Methylpropyl)pyrazole-3-carbaldehyde.

IV. Conclusion

The responsible disposal of chemical waste is a fundamental aspect of scientific research. By adhering to these guidelines, researchers can ensure the safe management of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and your Safety Data Sheets for the most accurate and up-to-date information.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • MATERIAL SAFETY DATA SHEET. Chemcia Scientific.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Hazardous Chemical Waste Management Guidelines. Columbia | Research.
  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage.
  • 241800-37-3 - Safety Data Sheet.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 3 - Safety Data Sheet.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Sigma M0252 - • SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • Safety data sheet.
  • Material Safety Data Sheet. Cole-Parmer.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate.
  • Laboratory chemical waste. Water Corporation.
  • 2 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet. Fluorochem.
  • SAFETY DATA SHEET. CymitQuimica.
  • Chemical Compatibility Chart. Walchem.
  • Chemical Compatibility Chart. Sterlitech Corporation.
  • Chemical Compatibility Database from Cole-Parmer.
  • Chemical Compatibility Calculator. DWK Life Sciences.

Sources

Handling

Personal protective equipment for handling 2-(2-Methylpropyl)pyrazole-3-carbaldehyde

Executive Safety Summary 2-(2-Methylpropyl)pyrazole-3-carbaldehyde poses specific risks driven by its dual chemical nature: the aldehyde moiety acts as a reactive electrophile capable of protein cross-linking (sensitizat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(2-Methylpropyl)pyrazole-3-carbaldehyde poses specific risks driven by its dual chemical nature: the aldehyde moiety acts as a reactive electrophile capable of protein cross-linking (sensitization/irritation), while the isobutyl group increases lipophilicity, potentially facilitating dermal absorption.

Immediate Hazard Profile:

  • Skin/Eye: Severe Irritant (H315, H319/H318). High risk of chemical conjunctivitis.

  • Respiratory: Mucosal Irritant (H335).

  • Sensitization: Potential skin sensitizer due to aldehyde reactivity (H317 precautionary).

Strategic Risk Assessment (The "Why")

Effective safety relies on understanding the mechanism of toxicity, not just the regulations.

  • Aldehyde Reactivity (The Electrophile): The carbonyl carbon at the C3 position is electron-deficient. Upon contact with biological tissue, it can form Schiff bases with amine groups in proteins. This is the primary driver for contact dermatitis and respiratory sensitization .

  • Lipophilicity (The Carrier): The 2-methylpropyl (isobutyl) chain adds non-polar character to the pyrazole ring. Unlike simple water-soluble aldehydes (like formaldehyde), this compound can more easily penetrate the lipid bilayer of the stratum corneum (outer skin), delivering the reactive aldehyde deeper into the dermis.

  • Volatility: While higher in molecular weight than simple pyrazoles, the aldehyde functionality often confers sufficient vapor pressure to generate hazardous local concentrations, necessitating strict engineering controls.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide a self-validating barrier system.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm / 4 mil)Outer: Nitrile (Extended Cuff, 0.15 mm / 6 mil)Permeation Kinetics: Aldehydes can permeate standard nitrile over time. The "double layer" creates a sacrificial outer barrier and a visual indicator for breach. Replace: Every 30 mins or immediately upon splash.
Ocular Protection Chemical Splash Goggles (Indirect Vented)Standard safety glasses are insufficient.Vapor/Liquid Defense: Aldehydes are lachrymators. Goggles seal the orbital area against vapors that bypass glasses. Face shields are required for volumes >100 mL.
Respiratory Engineering Control Primary (Fume Hood)Backup: Half-face respirator with OV/P100 cartridges.Source Control: Volatile organic compounds (VOCs) must be captured at the source. P100 filters particulates; Organic Vapor (OV) charcoal absorbs the aldehyde.
Body Defense Lab Coat (Cotton/Poly Blend) Closed-toe chemical-resistant shoes.Splash Minimization: Standard coverage. For scale-up (>10g), use a Tyvek® apron to prevent fabric saturation.

Operational Workflow & Engineering Controls

Safe Handling Lifecycle Diagram

The following workflow enforces a "Chain of Custody" for the chemical to prevent containment breach.

SafeHandling cluster_controls Critical Control Points Storage 1. Storage (Inert Gas, <4°C) Weighing 2. Weighing (Inside Fume Hood) Storage->Weighing Transfer Sealed Reaction 3. Reaction Setup (Closed System) Weighing->Reaction Dissolve Immediately Quench 4. Quench/Workup (Neutralize Aldehyde) Reaction->Quench Complete Conversion Waste 5. Disposal (Segregated Organic) Quench->Waste pH Adjustment

Figure 1: Operational lifecycle emphasizing containment during the critical weighing and reaction phases.

Step-by-Step Protocol

Phase 1: Preparation & Weighing

  • Ventilation Check: Verify fume hood face velocity is 0.5 m/s (100 fpm) .

  • Taring: Place the receiving vessel (flask) inside the hood before opening the chemical container.

  • Transfer: Use a disposable spatula or glass pipette. Do not use metal spatulas if corrosion is suspected, though pyrazoles are generally stable.

  • Immediate Solubilization: Once weighed, immediately dissolve the solid/oil in the reaction solvent (e.g., DCM, THF) to lower the vapor pressure and reduce dust/aerosol risk.

Phase 2: Reaction & Monitoring

  • Closed Systems: All reactions involving this aldehyde should be run under an inert atmosphere (Nitrogen/Argon) to prevent oxidation to the carboxylic acid, which changes the safety profile.

  • Glassware: Inspect for micro-fractures. Aldehydes heated in compromised glassware pose a rupture risk.

Phase 3: Cleanup & Decontamination

  • Solvent Wipe: Wipe down the balance area with a paper towel soaked in acetone or ethanol.

  • Hydrolysis (Optional): For significant spills, treat the area with a mild aqueous bisulfite solution (sodium bisulfite) to form the water-soluble adduct, reducing volatility before final cleanup.

Emergency Response

In Case of Exposure:

  • Eye Contact (Critical):

    • Action: Flush immediately with tepid water for 15 minutes .

    • Mechanism:[1][2] Aldehydes bind rapidly to corneal proteins. Immediate dilution is the only way to prevent permanent opacity.

    • Follow-up: Seek ophthalmological evaluation immediately.[1][3]

  • Skin Contact:

    • Action: Remove contaminated clothing.[1][3][4][5][6][7] Wash with soap and water (not alcohol, which may enhance absorption).

    • Observation: Watch for erythema (redness) or delayed hypersensitivity (rash) over the next 24-48 hours.

  • Spill Management (< 50 mL):

    • Evacuate the immediate area.[1][4]

    • Don full PPE (Goggles, Double Gloves, Lab Coat).

    • Cover spill with vermiculite or an activated carbon spill pillow (absorbs organic vapors).

    • Transfer to a sealed waste bag inside the fume hood.

Waste Disposal & Compliance

  • Classification: Hazardous Organic Waste (Aldehyde).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases.[8] Aldehydes can undergo exothermic polymerization or oxidation.

  • Labeling: Clearly mark waste containers with "Contains Pyrazole Aldehyde - Potential Sensitizer."

References

  • PubChem. Compound Summary: 1H-Pyrazole-3-carbaldehyde (Analog). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Methylpropyl)pyrazole-3-carbaldehyde
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2-(2-Methylpropyl)pyrazole-3-carbaldehyde
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